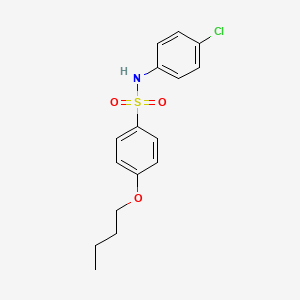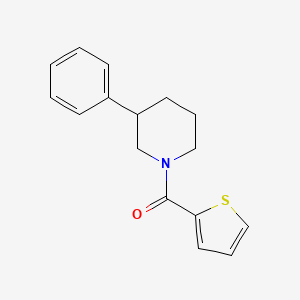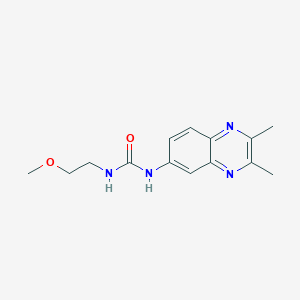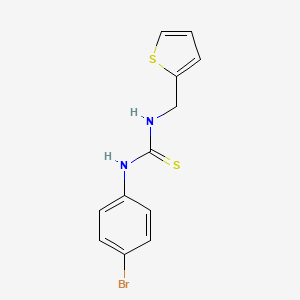![molecular formula C15H21NO B5150732 1-[(2-prop-2-enoxyphenyl)methyl]piperidine](/img/structure/B5150732.png)
1-[(2-prop-2-enoxyphenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-prop-2-enoxyphenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-prop-2-enoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-prop-2-enoxyphenyl)methyl]piperidine typically involves the reaction of piperidine with a suitable benzyl halide derivative. One common method is the alkylation of piperidine with 2-prop-2-enoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-prop-2-enoxyphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to hydrogenate the aromatic ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
1-[(2-prop-2-enoxyphenyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of 1-[(2-prop-2-enoxyphenyl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The allyl group may also participate in binding interactions, influencing the compound’s overall biological activity. Specific pathways and targets would depend on the exact structure and functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide: This compound shares the 2-prop-2-enoxyphenylmethyl group but has different substituents on the piperidine ring.
1-[2-(Allyloxy)benzyl]-2-methylpiperidine: Similar in structure but with a methyl group on the piperidine ring.
Uniqueness
1-[(2-prop-2-enoxyphenyl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-17-15-9-5-4-8-14(15)13-16-10-6-3-7-11-16/h2,4-5,8-9H,1,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETGLWVQIAIAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N~15~-(3-METHOXYPHENYL)-15-METHYLTETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXAMIDE](/img/structure/B5150658.png)
![2-[(5E)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)



![1-(3,5-Dimethylphenyl)-4-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![1-[[1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbonyl]amino]-3-phenylthiourea](/img/structure/B5150698.png)

![Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5150713.png)

![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)

